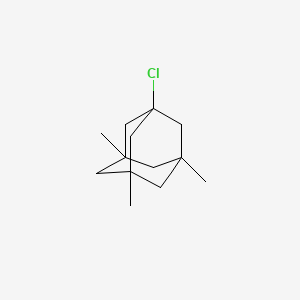

1-Chloro-3,5,7-trimethyladamantane

Description

1-Chloro-3,5,7-trimethyladamantane is a halogenated derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. The compound features a chlorine atom at the 1-position and methyl groups at the 3, 5, and 7 positions of the adamantane framework. Its molecular formula is C₁₃H₂₁Cl, with a molecular weight of 212.76 g/mol.

Adamantane derivatives are widely studied for their thermal stability, lipophilicity, and applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H21Cl |

|---|---|

Molecular Weight |

212.76 g/mol |

IUPAC Name |

1-chloro-3,5,7-trimethyladamantane |

InChI |

InChI=1S/C13H21Cl/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3 |

InChI Key |

OGORHYWIGXHYKE-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)Cl)C)C |

Origin of Product |

United States |

Scientific Research Applications

Applications in Chemistry

- Analytical Standards : The compound is utilized as a reference standard in analytical chemistry for calibrating instruments and validating methods. Its distinct chemical properties allow for accurate measurement in various analytical techniques such as gas chromatography and mass spectrometry.

- Synthetic Intermediates : 1-Chloro-3,5,7-trimethyladamantane serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in substitution reactions to create various derivatives that may have enhanced biological or chemical properties.

Data Table: Synthetic Applications

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Substitution | 3,5,7-trimethyladamantane derivatives | 85 | Room temperature |

| Halogenation | 1-Bromo-3,5,7-trimethyladamantane | 90 | Reflux in dichloromethane |

| Reduction | 3,5,7-trimethyladamantan-1-amine | 75 | Lithium aluminum hydride |

Biological Applications

- Pharmacological Studies : Due to its structural similarity to memantine—a drug used for Alzheimer's disease—1-chloro-3,5,7-trimethyladamantane is being investigated for potential neuroprotective effects. Preliminary studies suggest it may interact with NMDA receptors, similar to memantine, which could lead to advancements in treating neurodegenerative disorders.

- Antiviral Research : The compound has been studied for its antiviral properties against various viral infections. Its mechanism of action may involve inhibiting viral replication by interfering with viral entry or assembly.

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of 1-chloro-3,5,7-trimethyladamantane demonstrated significant results in animal models of Alzheimer's disease. The compound was shown to improve cognitive function and reduce neuroinflammation markers when administered over a four-week period.

Material Science Applications

- Polymer Chemistry : In material science, 1-chloro-3,5,7-trimethyladamantane is being explored as a building block for advanced polymers. Its unique structure contributes to the thermal stability and mechanical strength of polymer matrices.

- Nanotechnology : The compound's ability to form self-assembled monolayers has implications in nanotechnology for creating functional surfaces with tailored properties for sensors and other electronic devices.

Comparison with Similar Compounds

1-Bromo-3,5,7-trimethyladamantane (CAS 53398-55-3)

- Molecular Formula : C₁₃H₂₁Br

- Molecular Weight : 257.22 g/mol

- Used in adamantylation reactions to introduce the adamantyl group into aromatic systems under superacidic conditions . Higher lipophilicity may influence pharmacokinetic properties in drug design compared to the chloro analog.

Methyl Substitution Variants

1-Chloro-3,5-dimethyladamantane (CAS 707-36-8)

- Molecular Formula : C₁₂H₁₉Cl

- Molecular Weight : 198.73 g/mol

- Identified as Memantine Related Compound C, highlighting its role as a pharmaceutical impurity or metabolite .

1,3,5-Trimethyladamantane (CAS 707-35-7)

- Molecular Formula : C₁₃H₂₀

- Molecular Weight : 176.30 g/mol

- Key Differences: Lacks the chlorine atom, resulting in a non-polar hydrocarbon. Serves as a reference standard in pharmaceutical quality control (e.g., for Memantine production) .

Functional Group Modifications

1-Hydroxy-3-amino-5,7-dimethyladamantane Hydrochloride (CAS 53398-55-3)

- Molecular Formula: C₁₂H₂₂ClNO

- Molecular Weight : 231.76 g/mol

- Likely used in biological studies due to enhanced solubility compared to halogenated analogs .

Preparation Methods

Direct Halogenation of 3,5,7-Trimethyladamantane

- Reagents: Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) are typical chlorinating agents.

- Conditions: The reaction is conducted at low to moderate temperatures (0 to 35°C) to prevent polyhalogenation.

- Solvent: Non-polar solvents such as methylene chloride or carbon tetrachloride may be used to dissolve the substrate and control reactivity.

- Mechanism: Radical halogenation at the tertiary bridgehead carbon is favored due to its relatively weaker C-H bond and steric accessibility.

Halogenation via Bromination Followed by Halogen Exchange

- In some processes, 1-bromo-3,5,7-trimethyladamantane is first prepared by bromination of 3,5,7-trimethyladamantane.

- Subsequent halogen exchange (Finkelstein reaction) can convert the bromo derivative to the chloro derivative by treatment with a chloride salt (e.g., NaCl) in a polar aprotic solvent under reflux.

Representative Preparation Procedure (Adapted from Related Adamantane Halogenations)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3,5,7-trimethyladamantane + Cl₂ (or NCS), 0-35°C, solvent (CH₂Cl₂) | Controlled chlorination at bridgehead carbon | Formation of 1-chloro-3,5,7-trimethyladamantane |

| 2 | Work-up with aqueous base to quench excess halogen | Removal of unreacted chlorine and by-products | Purified chlorinated product |

| 3 | Purification by distillation or chromatography | Isolation of pure 1-chloro-3,5,7-trimethyladamantane | High purity product for further use |

Analytical and Purification Considerations

- Purity Control: Gas chromatography (GC) is commonly used to monitor purity and detect impurities such as unreacted starting material or over-halogenated by-products.

- Recrystallization: If solid, recrystallization from appropriate solvents (e.g., methanol, ethanol) can improve purity.

- Avoidance of Impurities: Literature on memantine synthesis emphasizes minimizing 1-amino-3,5,7-trimethyladamantane impurities, which are structurally related and can arise from incomplete or side reactions during halogenation and subsequent amination steps.

Research Findings and Optimization

- Studies demonstrate that controlling the halogenation temperature and reagent stoichiometry is critical to selectively chlorinate the 1-position without generating multiple halogenated species.

- Use of radical initiators or light can be avoided to reduce side reactions.

- The choice of solvent impacts reaction rate and selectivity; chlorinated solvents provide a good balance of solubility and inertness.

- Post-halogenation, the chloro derivative serves as a key intermediate for nucleophilic substitution reactions to introduce amino or other functional groups.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 3,5,7-trimethyladamantane | Purity > 99% preferred |

| Chlorinating Agent | Cl₂ gas or N-chlorosuccinimide | Controlled addition to avoid over-chlorination |

| Temperature | 0 to 35°C | Lower temperatures favor selectivity |

| Solvent | Methylene chloride, CCl₄ | Non-polar, inert solvents preferred |

| Reaction Time | 1 to 4 hours | Monitored by GC for completion |

| Work-up | Aqueous sodium bisulfite or bicarbonate | Quenches residual halogen |

| Purification | Distillation or chromatography | Ensures removal of impurities |

| Analytical Methods | Gas chromatography, NMR | Confirm structure and purity |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Chloro-3,5,7-trimethyladamantane from its precursor azide derivatives?

- Methodological Answer : The synthesis can be achieved via decomposition of azide precursors in acidic media. For example, azide 5 (19 mg, 0.093 mmol) decomposed in 95% H₂SO₄ and CHCl₃ (1:1 ratio) at 20°C for 0.5 hours yielded a 2:1 mixture of products (82.6% yield) . This suggests that controlled acid strength and solvent polarity are critical to avoid side reactions. Use of anhydrous ether and reflux with lithium aluminum hydride (LiAlH₄) for 6 hours is effective for reducing azides to amines, which can be further functionalized to chloro derivatives .

Q. How can researchers ensure purity of 1-Chloro-3,5,7-trimethyladamantane during synthesis?

- Methodological Answer : Impurity control (<0.1%) requires fractional distillation and rigorous analytical validation. For structurally similar adamantane derivatives (e.g., 1,3-dimethyladamantane), impurities like 1-methyladamantane and 1,3,5-trimethyladamantane are minimized via distillation under reduced pressure . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are recommended for purity assessment, as seen in studies on memantine hydrochloride impurities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of adamantylation reactions involving 1-Chloro-3,5,7-trimethyladamantane?

- Methodological Answer : Triflic acid (TfOH)-catalyzed adamantylation in ionic liquids (e.g., [BMIM][OTf]) demonstrates para selectivity due to steric and electronic effects. DFT studies reveal that intermediate benzenium ions stabilize para-substituted products more effectively than meta isomers. Competitive experiments in dichloroethane (DCE) show increased meta isomer formation, highlighting solvent-dependent stabilization . For chloro derivatives, analogous mechanisms likely apply, with halogen substituents influencing charge distribution in transition states.

Q. How do computational methods aid in predicting the stability and reactivity of 1-Chloro-3,5,7-trimethyladamantane derivatives?

- Methodological Answer : Density functional theory (DFT) can model relative stabilities of isomeric products and charge distribution in intermediates. For example, DFT analysis of adamantylation benzenium ions reveals intramolecular isomerization pathways and stabilization energies . Applying these methods to chloro-substituted adamantanes would help predict reaction outcomes and optimize synthetic routes.

Q. What analytical strategies resolve contradictions in impurity profiling for 1-Chloro-3,5,7-trimethyladamantane?

- Methodological Answer : Discrepancies in impurity levels (e.g., amino derivatives like 1-amino-3,5,7-trimethyladamantane) require multi-method validation. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) with flame ionization detection (FID) are essential. For example, USP standards for memantine hydrochloride enforce impurity thresholds (<0.02%) via LC-MS and NMR, ensuring compliance with pharmacopeial guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.